Cas no 144-62-7 (Oxalic acid)

Oxalic Acid is a versatile organic compound used in various applications including cleaning, stripping, and etching surfaces. Its key advantages include high solubility, effective chelating properties, and the ability to form crystals that facilitate easy removal of unwanted deposits. It's commonly employed in industries requiring surface preparation and treatment.
Oxalic acid structure
Oxalic acid structure
商品名:Oxalic acid
CAS番号:144-62-7
MF:C2H2O4
メガワット:90.0349
MDL:MFCD00002573
CID:36534
PubChem ID:971

Oxalic acid 化学的及び物理的性質

名前と識別子

    • Oxalic acid
    • OXALIC ACID REAGENT
    • OXALIC ACID STANDARD
    • OXALATE ION CHROMATOGRAPHY STANDARD
    • PH STANDARD SOLUTION OXALATE BUFFER
    • BETZ 0295
    • ETHANEDIOIC ACID
    • OXALIC ACID(P)
    • Oxalicacid,0.1Nstandardsolution2.5LT
    • Aktisal
    • Aquisal
    • DeerClean
    • HOOCCOOH
    • Oxaalzuur
    • oxalic
    • Oxalic acid, 0.1 N standard solution
    • Oxalic acid Ethanedioic acid acide oxalique
    • Oxalic acid anhydrous
    • Ethanedionic acid
    • Kleesαure
    • Oxalsαure
    • NSC 62774
    • Oxiric acid
    • Oxalsaeure
    • Kyselina stavelova
    • Acide oxalique
    • Acido ossalico
    • Acidum oxalicum
    • Caswell No. 625
    • Oxaalzuur [Dutch]
    • Oxalsaeure [German]
    • Acide oxalique [French]
    • Acido ossalico [Italian]
    • Kyselina stavelova [Czech]
    • EPA Pesticide Chemical Code 009601
    • Ethane-1,2-dioic acid
    • C2H2O4
    • Oxalate
    • Ethandisaeure
    • ox
    • ethanedioic acid, ion(2-)
    • H2ox
    • OXALATE ION
    • Oxalic acid standard titration solution
    • Oxalic acid;Ethanedioic acid
    • MDL: MFCD00002573
    • インチ: 1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)
    • InChIKey: MUBZPKHOEPUJKR-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C(=O)O[H])=O
    • BRN: 0385686

計算された属性

  • せいみつぶんしりょう: 89.99530
  • どういたいしつりょう: 89.995
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 71.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 機能3 d受容体数: 4
  • 機能3 dアニオン数: 2
  • 立体異性体サンプリングRMSD: 0.4
  • CID立体異性体数: 1
  • ひょうめんでんか: 0
  • 有効回転子数: 1
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 74.6
  • ぶんしりょう: 90.03

じっけんとくせい

  • 色と性状: 無色透明結晶
  • 密度みつど: 1.9
  • ゆうかいてん: 189.5 °C (dec.) (lit.)
  • ふってん: 365.1°C (estimate)
  • フラッシュポイント: 101-157°C
  • 屈折率: 1.4261 (estimate)
  • PH値: 1 (100g/l, H2O, 20℃)
  • ようかいど: water: soluble108g/L at 25°C
  • すいようせい: 90 g/L (20 ºC)
  • あんていせい: Stable, but moisture sensitive. Incompatible with metals.
  • PSA: 74.60000
  • LogP: -0.84440
  • におい: Odorless.
  • マーカー: 14,6911
  • 濃度: 0.1 M (COOH)2 (0.2N)
  • ようかいせい: エタノールに溶解し、水に溶解し、エーテルに微溶解し、ベンゼンとクロロホルムに溶解しない
  • じょうきあつ: <0.01 mmHg ( 20 °C)
  • かんど: 湿度に敏感である
  • 酸性度係数(pKa): 1.23(at 25℃)
  • 昇華点: 101-157 ºC

Oxalic acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302,H312
  • 警告文: P280
  • 危険物輸送番号:UN 3261 8/PG 3
  • WGKドイツ:1
  • 危険カテゴリコード: 21/22-41
  • セキュリティの説明: S24/25-S23-S36/37/39-S27-S26
  • RTECS番号:RO2450000
  • 危険物標識: Xn
  • リスク用語:R21/22
  • 危険レベル:8
  • 包装等級:III
  • ちょぞうじょうけん:Store below +30°C.
  • 危険レベル:8
  • TSCA:Yes
  • 包装グループ:III

Oxalic acid 税関データ

  • 税関コード:29171110
  • 税関データ:

    中国税関コード:

    2917111000

Oxalic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-16428-10.0g
oxalic acid
144-62-7 93%
10.0g
$32.0 2023-07-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R049882-1L
Oxalic acid
144-62-7 0.01000 mol/L (0.02N)
1l
¥240 2024-05-25
Cooke Chemical
A6542712-1L
Oxalic acid Standard , AnalyticalVolumetricSolution
144-62-7 0.05M
1l
RMB 199.20 2025-02-21
Cooke Chemical
A6525012-25G
Oxalic acid , Waterless grade
144-62-7 99.0%
25g
RMB 31.20 2025-02-21
Cooke Chemical
A7478812-1G
(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid
144-62-7 97%
1g
RMB 10336.00 2025-02-21
YAN FENG KE JI ( BEI JING ) Co., Ltd.
AC17231000-1L
Oxalic acid
144-62-7 solution 0,05 mol/l (0,1 N)
1l
¥- 2023-01-16
Oakwood
099499-2.5Kg
Oxalic acid
144-62-7 98%
2.5kg
$151.00 2023-09-17
Oakwood
099499-1Kg
Oxalic acid
144-62-7 98%
1kg
$77.00 2023-09-17
Oakwood
099499-100g
Oxalic acid
144-62-7 98%
100g
$20.00 2024-07-19
Enamine
EN300-16428-0.1g
oxalic acid
144-62-7 93%
0.1g
$19.0 2023-07-07

Oxalic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-esters
Stenlake, John B.; Waigh, Roger D.; Dewar, George H.; Dhar, Nirmal C.; Hughes, Roy; et al, European Journal of Medicinal Chemistry, 1984, 19(5), 441-50

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Water ;  rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  rt
1.3 Solvents: Dichloromethane ;  rt
1.4 Solvents: Isopropanol ;  rt
1.5 Reagents: N-Acetyl-D-leucine ;  rt → reflux; 30 min, reflux; reflux → rt; overnight, rt
1.6 Solvents: Water ;  rt
1.7 Reagents: Ammonium hydroxide Solvents: Water ;  rt
1.8 Solvents: Dichloromethane ;  rt
1.9 Solvents: Acetic acid ;  rt → 75 °C; 5 - 6 h, 70 - 75 °C
1.10 Solvents: Toluene ;  70 - 75 °C
1.11 30 min, 70 - 75 °C; 70 °C → rt
1.12 Solvents: Acetone ;  rt → 2 °C
1.13 Solvents: Acetone ;  overnight, 2 - 8 °C
リファレンス
Novel process for the preparation of cisatracurium besylate
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1R:Bu4N+ •Br-, S:DMF, 50°C, 20-30 bar
1.2R:HCl, S:H2O, 6 h, acidify
リファレンス
One-Step Electrocatalytic Approach Applied to the Synthesis of β-Propiolactones from CO2 and Dienes
By Schwiedernoch, Renate et al, Journal of Organic Chemistry, 2023, 88(15), 10403-10411

ごうせいかいろ 4

はんのうじょうけん
1.1C:H2SO4, S:H2O, 1 h, 100°C
リファレンス
Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst
By Sobus, Natalia and Czekaj, Izabela, Catalysts, 2023, 13(2), 349

ごうせいかいろ 5

はんのうじょうけん
1.1R:NaOH, R:O2, C:Pt, C:TiO2, S:H2O, 110°C, 3 bar
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
リファレンス
Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2
By Tigwell, Max et al, Journal of Physical Chemistry C, 2022, 126(37), 15651-15661

ごうせいかいろ 6

はんのうじょうけん
1.1C:143334-20-7, C:TiO2, C:110045-09-5, 1 h, 60°C
リファレンス
Relay photo/thermal catalysis enables efficient cascade upgrading of sugars to lactic acid: Mechanism study and life cycle assessment
By Ding, Yan et al, Chemical Engineering Journal (Amsterdam, 2023, 452(Part_4), 139687

ごうせいかいろ 7

はんのうじょうけん
1.1R:H2O2, C:Cu, S:H2O, 20 min, 160°C
リファレンス
Sustainable production of gluconic acid and glucuronic acid via microwave-assisted glucose oxidation over low-cost Cu-biochar catalysts
By Zhang, Qiaozhi et al, Green Chemistry, 2022, 24(17), 6657-6670

ごうせいかいろ 8

はんのうじょうけん
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
リファレンス
Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose
By Zhu, Yuting et al, ACS Catalysis, 2023, 13(12), 7929-7941

ごうせいかいろ 9

はんのうじょうけん
1.1R:H2SO4, 24 h, rt
リファレンス
Organic Acid Pretreatment of Oil Palm Trunk Biomass for Succinic Acid Production
By Bukhari, Nurul Adela et al, Waste and Biomass Valorization, 2020, 11(10), 5549-5559

ごうせいかいろ 10

はんのうじょうけん
1.1R:NaOH, C:Pt, 60 min, 60°C
リファレンス
Effect of pore mesostructure on the electrooxidation of glycerol on Pt mesoporous catalysts
By Anil, Athira et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(31), 16570-16577

ごうせいかいろ 11

はんのうじょうけん
1.1R:O2, C:Au, S:MeOH, 8 h, 140°C, 30 bar
リファレンス
Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to Dihydroxyacetone
By Van der Verren, Margot et al, ACS Applied Nano Materials, 2022, 5(12), 18977-18985

ごうせいかいろ 12

はんのうじょうけん
1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa
リファレンス
The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid
By Shen, Lingqin et al, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

ごうせいかいろ 13

はんのうじょうけん
1.1R:O2, C:12293-21-9, rt → 160°C; 30 h, 160°C, 3 MPa
リファレンス
A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acids
By Lu, Ting et al, Fuel Processing Technology, 2022, 238, 107493

ごうせいかいろ 14

はんのうじょうけん
1.1R:NaOH, R:O2, C:CuCl, S:H2O, 60 min, 160°C, 5 bar
2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
リファレンス
Catalytic oxidation of native lignin to phenolic monomers: Insight into aldehydes formation and stabilization
By Hu, Yuzhen et al, Catalysis Communications, 2022, 172, 106532

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ;  rt
1.2 Solvents: Acetic acid ;  4 h, 70 °C
1.3 Solvents: Acetone
リファレンス
Process for preparation of atracurium besylate with improved isomeric ratio
Anonymous, IP.com Journal, 2009, ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ;  pH 9 - 10
1.2 Solvents: Toluene ;  48 h, 80 °C
1.3 Solvents: Ethanol
リファレンス
Method for purifying Cisatracurium besylate
, China, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1R:H2SO4, R:H2O2
リファレンス
Electrochemical conversion of lignin to short-chain carboxylic acids
By Sun, Shirong et al, Green Chemistry, 2023, 25(8), 3127-3136

ごうせいかいろ 18

はんのうじょうけん
1.1R:KOH, C:Carbon, C:Cu, S:H2O, 2 h, 25°C
リファレンス
Orange Peel Biomass-derived Carbon Supported Cu Electrocatalysts Active in the CO2-Reduction to Formic Acid
By Miah, Tanvir et al, ChemPhysChem, 2023, 24(7), e202200589

ごうせいかいろ 19

はんのうじょうけん
1.1R:NaOH, R:O2, C:TiO2, C:Fe, C:Cr, S:H2O, 6 h, 140°C, 1 MPa
リファレンス
CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acid
By Chu, Dawang et al, New Journal of Chemistry, 2022, 46(39), 18744-18750

ごうせいかいろ 20

はんのうじょうけん
1.1R:O2, C:Mn, C:Al2O3, C:Ag
リファレンス
Probing the effects of plasma-induced surface species in ring-opening process of toluene decomposition via plasma-excited TPD and in situ DRIFTS
By Sun, Yuhai et al, Journal of Cleaner Production, 2022, 371, 133332

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: tert-Butanol ;  reflux
1.2 Solvents: Isopropanol
リファレンス
Improved Preparation of Silodosin
Liu, Hui ; Lv, Fei; Liu, Yuan, Organic Preparations and Procedures International, 2019, 51(3), 287-293

ごうせいかいろ 22

はんのうじょうけん
リファレンス
Novel process for the preparation of cisatracurium besylate
, India, , ,

ごうせいかいろ 23

はんのうじょうけん
リファレンス
Preparation of an antracurium stereoisomer
, World Intellectual Property Organization, , ,

ごうせいかいろ 24

はんのうじょうけん
1.1R:KHCO3, C:15243-48-8, C:Graphite, S:H2O, rt
リファレンス
CsPbBr3/platinum and CsPbBr3/graphite hybrid photoelectrodes for carbon dioxide conversion to oxalic acid
By Bergamini, Linda et al, Solar Energy, 2023, 254, 213-222

ごうせいかいろ 25

はんのうじょうけん
1.1R:O2, C:Pt, C:Ni, C:Zr, S:H2O, rt → 60°C; 6 h, 60°C, 10 bar
リファレンス
Catalytic Oxidation of Glycerol over Pt Supported on MOF-Derived Carbon Nanosheets
By Ke, Yihu et al, ACS Omega, 2022, 7(50), 46452-46465

ごうせいかいろ 26

はんのうじょうけん
1.1R:CeO2, R:KOH, C:Pt, 4 h, 60°C
リファレンス
Tuning the Product Selectivity toward the High Yield of Glyceric Acid in Pt-CeO2/CNT Electrocatalyzed Oxidation of Glycerol
By Li, Jiefei et al, ChemCatChem, 2022, 14(16), e202200509

ごうせいかいろ 27

はんのうじょうけん
1.1R:KOH, C:TiO2, C:23412-51-3, S:H2O, 25°C
リファレンス
Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactions
By Naik, Keerti M. et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997

ごうせいかいろ 28

はんのうじょうけん
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
リファレンス
Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds
By Vilcocq, Lea et al, ChemRxiv, 2023, From ChemRxiv, 1-14

ごうせいかいろ 29

はんのうじょうけん
1.1R:R:O2, S:H2O, 175°C, 30 bar
リファレンス
Lignin alkaline oxidation using reversibly-soluble bases
By Kruger, Jacob S. et al, Green Chemistry, 2022, 24(22), 8733-8741

ごうせいかいろ 30

はんのうじょうけん
1.1R:KOH, C:Cu, S:H2O, 4 h
リファレンス
A versatile single-copper-atom electrocatalyst for biomass valorization
By Zhou, Yongfang et al, Applied Catalysis, 2023, 324, 122218

ごうせいかいろ 31

はんのうじょうけん
1.1R:KOH, S:H2O, S:PhMe
1.2R:HCl, S:H2O, neutralized
リファレンス
A Liquid-Liquid-Solid System to Manipulate the Cascade Reaction for Highly Selective Electrosynthesis of Aldehyde
By Huang, Hongling et al, Angewandte Chemie, 2023, 62(4), e202216321

ごうせいかいろ 32

はんのうじょうけん
1.1C:Pt, C:Bi, rt
リファレンス
PtBi on carbon cloth as efficient flexible electrode for electro-oxidation of liquid fuels
By Ning, Xiaomei et al, Journal of Electroanalytical Chemistry, 2022, 904, 115958

ごうせいかいろ 33

はんのうじょうけん
1.1R:S:H2O, 30 min, rt; 24 h, 200°C
リファレンス
Phase Engineering of Metastable Transition Metal Dichalcogenides via Ionic Liquid Assisted Synthesis
By Yang, Jianing et al, ACS Nano, 2022, 16(9), 15215-15225

ごうせいかいろ 34

はんのうじょうけん
1.1C:2171486-34-1, 48 h, 25°C
リファレンス
Theoretical and electrochemical characterization of δ-RuCl2(Nazpy)2: application to oxidation of D-glucose
By Ouattara, Wawohinlin Patrice et al, American Journal of Analytical Chemistry, 2016, 7(1), 57-66

ごうせいかいろ 35

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid ,  Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  < 20 °C; 12 h, < 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10, < 20 °C
1.3 Solvents: Isopropanol ;  rt; rt → 50 °C; 2 h, 50 °C
リファレンス
A new synthetic process of bicyclic pyrrolidine intermediate in telaprevir
Shi, Yubai; Wang, Yanfang; Ma, Shaohua, Zhongguo Yaoke Daxue Xuebao, 2014, 45(5), 529-534

ごうせいかいろ 36

はんのうじょうけん
1.1 Reagents: Sodium bisulfate Solvents: tert-Butyl methyl ether ,  Water ;  3 h, rt; 30 min, rt
1.2 Reagents: 4-(Dimethylamino)pyridine ,  Di-tert-butyl dicarbonate Solvents: tert-Butanol ,  tert-Butyl methyl ether ;  1 h, 22 - 27 °C; 5 h, 22 - 27 °C
1.3 Reagents: Methanesulfonic acid ;  1 h, 22 - 27 °C; 11 h, 22 - 27 °C
1.4 Reagents: Potassium carbonate Solvents: Water ;  30 min, 22 - 27 °C; 30 min, 22 - 27 °C
1.5 Solvents: tert-Butyl methyl ether ;  2.5 h, 22 - 27 °C
リファレンス
Stereoselective Lithiation and Carboxylation of Boc-Protected Bicyclopyrrolidine: Synthesis of a Key Building Block for HCV Protease Inhibitor Telaprevir
Tanoury, Gerald J.; Chen, Minzhang; Dong, Yong; Forslund, Raymond; Jurkauskas, Valdas; et al, Organic Process Research & Development, 2014, 18(10), 1234-1244

ごうせいかいろ 37

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ;  30 min, rt
1.2 Reagents: Benzenesulfonic acid ;  4 h, 50 - 55 °C
1.3 Solvents: Dichloromethane ;  6 h, reflux
1.4 Reagents: Ammonia Solvents: Water ;  basified
1.5 Solvents: Acetone ;  30 min, rt
リファレンス
Preparation of cisatracurium besylate intermediate
, China, , ,

ごうせいかいろ 38

はんのうじょうけん
1.1R:Et4N iodide, S:DMF, 10 h, 0°C
1.2R:HCl, S:H2O, acidify
リファレンス
Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2
By Zhao, Zhiwei et al, Angewandte Chemie, 2023, 62(3), e202214710

ごうせいかいろ 39

はんのうじょうけん
1.1 Solvents: Chloroform ;  4 h, rt
1.2 20 °C; 36 h, 20 °C
1.3 Solvents: Methanol ;  pH 3, 20 °C
リファレンス
Method for synthesizing landiolol hydrochloride
, China, , ,

Oxalic acid Raw materials

Oxalic acid Preparation Products

Oxalic acid 関連文献

Oxalic acidに関する追加情報

Oxalic Acid (144-62-7): Chemical Properties and Pharmaceutical Applications

Oxalic acid (CAS 144-62-7), a naturally occurring dicarboxylic acid, has garnered significant attention in the pharmaceutical and biochemical fields due to its unique chemical properties. With a molecular formula of C2H2O4, it exhibits strong chelating capabilities, making it valuable in drug formulation and metal ion sequestration. Recent studies highlight its role in synthesizing anticancer agents, where it acts as a ligand to enhance drug solubility and bioavailability. Researchers are also exploring its potential in nanomedicine, particularly in designing pH-responsive drug delivery systems. However, its dosage must be carefully controlled to avoid renal toxicity, a key concern in pharmacokinetic studies.

Oxalic Acid (144-62-7) in Drug Delivery Systems

The application of Oxalic acid (144-62-7) in advanced drug delivery systems is a breakthrough in modern medicine. Its ability to form stable complexes with metals like iron and calcium is leveraged in targeted therapy for diseases such as osteoporosis and iron-overload disorders. For instance, oxalate-based nanoparticles are being tested for controlled release of bisphosphonates, improving treatment efficacy while reducing side effects. Additionally, its role in biodegradable polymers for implants underscores its versatility. User searches often focus on "oxalic acid drug carrier safety," reflecting public interest in biocompatibility and regulatory approvals for such innovations.

Oxalic Acid (144-62-7) and Anticancer Research

In oncology research, Oxalic acid (144-62-7) is emerging as a promising adjunct in chemotherapy protocols. Studies reveal its synergistic effects with platinum-based drugs, enhancing apoptosis induction in cancer cells while mitigating resistance. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in stabilizing oxaliplatin derivatives, a hot topic among researchers and patients alike. Web queries like "oxalic acid cancer treatment side effects" indicate demand for accessible information on clinical trial outcomes and patient safety guidelines.

Oxalic Acid (144-62-7) in Natural Product Extraction

The use of Oxalic acid (144-62-7) in botanical extraction processes is another area of interest, particularly for isolating bioactive compounds like flavonoids and alkaloids. Its mild acidity and solubility properties make it ideal for purifying herbal medicines without degrading thermolabile constituents. However, debates persist regarding residual oxalate levels in final products, prompting searches such as "oxalic acid removal methods in supplements." This aligns with growing consumer demand for clean-label pharmaceuticals and green chemistry solutions.

Safety and Regulatory Considerations of Oxalic Acid (144-62-7)

While Oxalic acid (144-62-7) offers multifaceted benefits, its toxicity profile necessitates stringent regulatory compliance. The FDA and EMA have set strict limits on its presence in oral medications due to risks of nephrolithiasis. Pharmaceutical manufacturers must address user concerns about "oxalic acid-free alternatives" by adopting GRAS-certified substitutes in formulations. Ongoing research into low-toxicity derivatives aims to balance efficacy with safety, a critical factor in drug approval processes worldwide.

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